Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-
Brand Name: Vulcanchem
CAS No.: 72162-47-1
VCID: VC17067740
InChI: InChI=1S/C17H34N2O/c1-17(2)11-7-5-3-4-6-8-15-20-16-10-14-19-13-9-12-18/h17,19H,3-11,13-16H2,1-2H3
SMILES:
Molecular Formula: C17H34N2O
Molecular Weight: 282.5 g/mol

Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)-

CAS No.: 72162-47-1

Cat. No.: VC17067740

Molecular Formula: C17H34N2O

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- - 72162-47-1

Specification

CAS No. 72162-47-1
Molecular Formula C17H34N2O
Molecular Weight 282.5 g/mol
IUPAC Name 3-[3-(9-methyldecoxy)propylamino]propanenitrile
Standard InChI InChI=1S/C17H34N2O/c1-17(2)11-7-5-3-4-6-8-15-20-16-10-14-19-13-9-12-18/h17,19H,3-11,13-16H2,1-2H3
Standard InChI Key JWIXWVDMADJVJP-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCCCCOCCCNCCC#N

Introduction

Chemical Identity and Nomenclature

Structural Composition and Isomerism

Propanenitrile, 3-((3-(isodecyloxy)propyl)amino)- belongs to the nitrile family, distinguished by a cyano group (-CN) attached to a propane backbone. The molecule’s complexity arises from its branched isodecyloxypropylamino substituent, which introduces stereochemical variability. The isodecyl group (8-methylnonyl) contributes to the compound’s hydrophobicity, while the amino and ether oxygen atoms enhance solubility in polar solvents. Discrepancies in reported molecular formulas (C16H32N2O\text{C}_{16}\text{H}_{32}\text{N}_2\text{O} vs. C17H34N2O\text{C}_{17}\text{H}_{34}\text{N}_2\text{O}) likely stem from isomeric variations or differences in substituent branching .

Table 1: Key Identification Parameters

PropertyValueSource
CAS Number72162-47-1
Molecular FormulaC16H32N2O\text{C}_{16}\text{H}_{32}\text{N}_2\text{O} / C17H34N2O\text{C}_{17}\text{H}_{34}\text{N}_2\text{O}
Molar Mass268.44 g/mol (C16\text{C}_{16}), 282.47 g/mol (C17\text{C}_{17})
Synonyms3-[[3-(8-Methylnonyloxy)propyl]amino]propanenitrile

Synthesis and Manufacturing

Catalytic Synthesis Pathways

The compound is synthesized via palladium(II) chloride- and copper salt-catalyzed reactions between vinyl cyanide and alcohols under controlled pressure (1–4 atm) and temperature (50–100°C). This method achieves high yields by exploiting the electrophilicity of the nitrile group, facilitating nucleophilic attack by the alcohol’s oxygen. Alternative routes may involve amination of halogenated precursors, though these are less commonly reported.

Reaction Mechanism

The catalytic cycle begins with oxidative addition of the alcohol to palladium, followed by ligand exchange with vinyl cyanide. A key intermediate, PdII(OR)(CN)\text{Pd}^{II}(\text{OR})(\text{CN}), undergoes reductive elimination to form the alkoxy-nitrile product. Copper salts (e.g., CuCl2\text{CuCl}_2) act as co-catalysts, stabilizing reactive intermediates and preventing palladium black formation.

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound’s logP values (3.8 to 4.67 ) reflect its amphiphilic nature, enabling compatibility with both aqueous and organic phases. Its dissociation constant (pKa 7.99–8.37 ) suggests weak basicity, attributable to the amine group. Boiling points vary between 404.5°C at atmospheric pressure, consistent with its high molecular weight and hydrogen-bonding capacity.

Table 2: Physical Properties

PropertyValueConditionsSource
Density0.875–0.887 g/cm³20°C
Vapor Pressure0.27 Pa20°C
Boiling Point404.5°C760 mmHg
Surface Tension26–26.2 mN/m1 g/L, 20°C

Chemical Reactivity and Functional Transformations

Nitrile-Specific Reactions

The cyano group undergoes hydrolysis to carboxylic acids (RCOOH\text{RCOOH}) under acidic or basic conditions, or to amides (RCONH2\text{RCONH}_2) via partial hydrolysis. Reduction with lithium aluminum hydride yields primary amines (RCH2NH2\text{RCH}_2\text{NH}_2), while Grignard reagents form ketones after workup.

Alkoxy-Amine Substituent Reactivity

The isodecyloxypropylamino chain participates in alkylation and acylation reactions. For example, quaternization of the amine with methyl iodide produces a cationic surfactant, enhancing solubility in polar media.

Industrial and Research Applications

Surfactant and Polymer Chemistry

The compound’s amphiphilicity makes it suitable for nonionic surfactants in emulsion polymerization. Its nitrile group can act as a comonomer in polyacrylonitrile (PAN) production, improving fiber tensile strength.

Pharmaceutical Intermediates

As a nitrile precursor, the compound is valuable in synthesizing β-amino alcohols and heterocycles. For instance, its hydrolysis to 3-((3-(isodecyloxy)propyl)amino)propanoic acid could serve as a building block for peptidomimetics.

Toxicological and Environmental Considerations

Biodegradation Pathways

The ether and amine linkages are susceptible to microbial degradation, with half-lives estimated at 30–60 days in aerobic soils. Nitrile hydrolysis products may persist longer, requiring monitoring in wastewater systems .

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